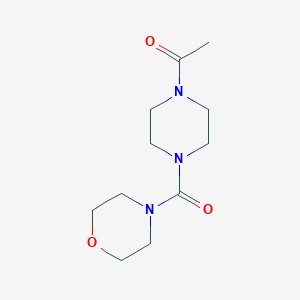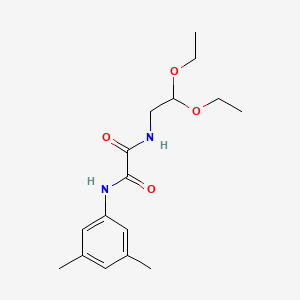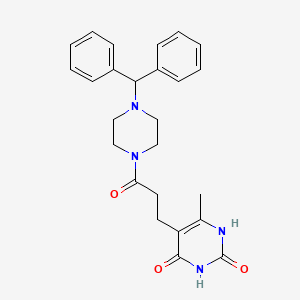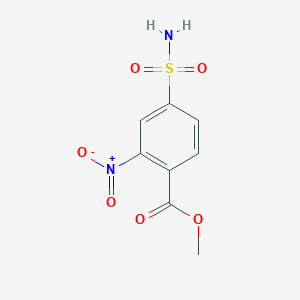
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone” is a compound that contains a morpholine ring and a piperazine ring . It’s part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position have been synthesized . Another study reported the synthesis of N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulfonamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .Mecanismo De Acción
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone acts as a competitive antagonist at dopamine and serotonin receptors. It binds to the receptors and prevents the binding of other ligands. This compound has also been shown to modulate the activity of adrenergic receptors. The mechanism of action of this compound is complex and requires further investigation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum and increase dopamine release in the prefrontal cortex. This compound has also been shown to increase serotonin release in the prefrontal cortex. In addition, this compound has been shown to modulate the activity of adrenergic receptors. The biochemical and physiological effects of this compound are complex and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone has several advantages for lab experiments. It is a highly specific ligand that can be used to study the function of specific receptors. This compound is also a stable compound that can be easily synthesized. However, this compound has some limitations for lab experiments. It has a low affinity for some receptors, which limits its use in certain experiments. In addition, this compound has a short half-life, which can limit the duration of experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone. One area of research is the development of more potent and selective ligands for specific receptors. Another area of research is the investigation of the role of this compound in various neurological disorders. This compound has also been shown to have potential as a therapeutic agent for certain disorders. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a piperazine derivative that has shown promising results in various fields of study. It has been extensively used in scientific research as a pharmacological tool to study the function of various receptors in the central nervous system. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which require further investigation. The unique properties of this compound make it a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone involves the reaction of 1-(4-morpholinyl)piperazine with ethanone in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The synthesis of this compound is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone has been extensively used in scientific research due to its unique properties. It has been used as a pharmacological tool to study the function of various receptors in the central nervous system. This compound has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. It has also been used to study the effects of drugs on these receptors.
Propiedades
IUPAC Name |
1-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-10(15)12-2-4-13(5-3-12)11(16)14-6-8-17-9-7-14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZOPYCGXNZUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)

![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)
